molecular formula C11H13N3O5 B12982392 Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate

Cat. No.: B12982392
M. Wt: 267.24 g/mol
InChI Key: IXIKMVPAFPCLEL-VIFPVBQESA-N
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Description

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxetane ring, a nitro group, and a picolinate moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of [2-(1-ethoxyethoxy)methyl]propylene oxide with potassium tert-butoxide and trimethylsulfoxonium iodide to form an intermediate product. This intermediate is then reacted with a sulfonyl compound and triethylamine, followed by a reaction with a phthalimide compound. Finally, the product is treated with an amino group-containing compound to yield the desired oxetan-2-ylmethanamine .

Industrial Production Methods

For industrial-scale production, the method described above can be optimized to achieve higher yields and safety. The process avoids the use of hazardous chemicals such as sodium azide and does not require palladium-carbon catalytic hydrogenation, making it safer and more cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the oxetane ring.

Scientific Research Applications

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate exerts its effects involves interactions with specific molecular targets. The nitro group and oxetane ring are likely to play crucial roles in its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-4-amino-3-(oxetan-2-ylmethyl)amino)benzoate: This compound shares the oxetane ring and amino group but differs in the aromatic moiety.

    Benzoic acid, 4-amino-3-[(2S)-2-oxetanylmethyl]amino]-, methyl ester: Similar in structure but with a different functional group arrangement.

Uniqueness

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the nitro group and the oxetane ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by an oxetane ring, a nitro group, and a picolinate moiety, contributes to its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC11_{11}H13_{13}N3_{3}O5_{5}
Molecular Weight267.24 g/mol
IUPAC Namemethyl 6-[methyl-[(2S)-oxetan-2-yl]amino]-5-nitropyridine-2-carboxylate
CAS Number2230200-77-6

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which may enhance its reactivity with biological macromolecules such as proteins and nucleic acids. The oxetane ring also plays a crucial role in facilitating nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl-substituted compounds similar to this compound. For instance, research on methyl-substituted oxaliplatin analogs demonstrated their effectiveness against various cancer cell lines while exhibiting reduced side effects compared to traditional platinum-based therapies . These findings suggest that modifications in the molecular structure can enhance therapeutic efficacy and reduce resistance mechanisms in cancer treatment.

Case Studies and Research Findings

  • Anticancer Efficacy : A comparative study of methyl-substituted compounds showed promising results in both in vitro and in vivo settings. The analogs exhibited comparable anticancer activity to their parent compounds but with significantly reduced adverse effects, indicating a favorable therapeutic profile .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could bypass common resistance pathways associated with traditional chemotherapeutics. This is particularly relevant for patients with mutations in p53 or other resistance-related genes .
  • Biological Pathways : The unique functional groups present in this compound allow for diverse interactions within cellular pathways, making it a candidate for further exploration in drug development aimed at targeting specific disease mechanisms.

Applications in Medicine

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for several applications:

  • Drug Development : As a potential building block for new pharmaceuticals, it could lead to the synthesis of novel anticancer agents or other therapeutics targeting specific diseases.
  • Biochemical Research : Its ability to interact with various biomolecules makes it an interesting subject for studying enzyme mechanisms and cellular processes.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 6-[methyl-[(2S)-oxetan-2-yl]amino]-5-nitropyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O5/c1-13(9-5-6-19-9)10-8(14(16)17)4-3-7(12-10)11(15)18-2/h3-4,9H,5-6H2,1-2H3/t9-/m0/s1

InChI Key

IXIKMVPAFPCLEL-VIFPVBQESA-N

Isomeric SMILES

CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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